3-bromo-N-pentan-3-ylbenzamide

Description

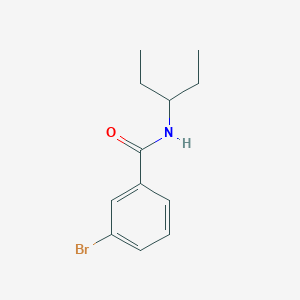

3-Bromo-N-pentan-3-ylbenzamide is a benzamide derivative characterized by a bromine atom at the meta-position of the benzene ring and a branched pentan-3-yl group attached to the amide nitrogen. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 294.17 g/mol. The compound’s structure combines electrophilic reactivity (due to the bromine substituent) with steric hindrance from the bulky pentan-3-yl group, making it a candidate for applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions .

Properties

IUPAC Name |

3-bromo-N-pentan-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-11(4-2)14-12(15)9-6-5-7-10(13)8-9/h5-8,11H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFVIJAAWIYFJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358292 | |

| Record name | 3-bromo-N-pentan-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6612-51-7 | |

| Record name | 3-bromo-N-pentan-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-pentan-3-ylbenzamide typically involves the bromination of a suitable benzamide precursor. One common method is the bromination of N-pentan-3-ylbenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the desired position on the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-pentan-3-ylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

3-Bromo-N-pentan-3-ylbenzamide serves as a crucial building block in the synthesis of more complex organic molecules. Its bromine atom facilitates further functionalization reactions, making it valuable in creating diverse chemical entities. The compound can be synthesized through bromination of N-pentan-3-ylbenzamide using bromine or N-bromosuccinimide (NBS) under controlled conditions, typically employing solvents like carbon tetrachloride (CCl4) .

Biological Research

Biochemical Probes

Research indicates that this compound may function as a biochemical probe to study enzyme interactions and protein functions. The presence of the bromine atom allows for potential halogen bonding, which can enhance binding affinity to specific molecular targets .

Antimicrobial and Anti-inflammatory Properties

The compound is being explored for its therapeutic properties, particularly its anti-inflammatory and antimicrobial activities. Similar compounds have shown significant pharmacological properties, suggesting that this compound may exhibit comparable effects .

Medicinal Chemistry

Potential Therapeutic Applications

In medicinal chemistry, this compound is investigated for its potential to treat various diseases. The unique structural features may influence its reactivity and biological activity, making it a candidate for developing new drugs targeting specific diseases .

Case Study: Antitubercular Activity

A comparative study highlighted the effectiveness of compounds similar to this compound against Mycobacterium tuberculosis. In vitro assays demonstrated promising results, indicating that structural modifications could lead to enhanced antitubercular activity .

Industrial Applications

Development of Specialty Chemicals

In industrial settings, this compound is utilized in the development of specialty chemicals and materials with tailored properties. Its unique combination of a brominated benzene ring and branched aliphatic amine group provides distinct chemical reactivity compared to other compounds .

Mechanism of Action

The mechanism of action of 3-bromo-N-pentan-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the pentan-3-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Key Observations :

- The branched pentan-3-yl group in this compound reduces solubility in polar solvents compared to the dimethyl analog due to increased hydrophobicity.

Research Findings and Trends

- Synthetic Efficiency : The pentan-3-yl group’s steric demand necessitates optimized reaction conditions (e.g., higher catalyst loading or prolonged reaction times) compared to dimethyl analogs .

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that branched alkyl substituents increase melting points relative to linear chains, correlating with crystalline lattice stability.

Biological Activity

3-Bromo-N-pentan-3-ylbenzamide (CAS No. 6612-51-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{12}H_{16}BrN_{1}O

- Molecular Weight : 271.17 g/mol

The presence of the bromine atom and the pentan-3-yl side chain significantly influences the compound's biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may exhibit:

- Inhibitory Effects : The compound has shown potential as an inhibitor for certain enzymes, which can lead to modulation of metabolic pathways.

- Antimicrobial Activity : Investigations into its antimicrobial properties have indicated effectiveness against a range of bacterial strains.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of enzyme activity | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. It was found to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development. -

Cytotoxicity in Cancer Cells :

Research on the cytotoxic effects of this compound on cancer cell lines revealed significant induction of apoptosis. The compound was tested against several cancer types, showing promising results in inhibiting cell proliferation and promoting programmed cell death. -

Enzyme Inhibition :

The compound's ability to inhibit specific enzymes was assessed using biochemical assays. It was found to effectively reduce the activity of certain kinases implicated in cancer progression, suggesting a potential role in targeted cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.